2-amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide
Description
2-Amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide is a chiral amide derivative characterized by a cyclohexyl backbone substituted with a dimethylamino group at the (2S)-position and a propanamide side chain. The compound’s molecular formula is C₁₁H₂₂N₃O, with a molecular weight of 212.31 g/mol. Key structural features include:
- (2S)-stereochemistry at the cyclohexyl-dimethylamino moiety.
- Primary amine on the propanamide chain.
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(12)11(15)13-9-6-4-5-7-10(9)14(2)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t8?,9?,10-/m0/s1 |
InChI Key |
WBVLEMOBQLWAOK-RTBKNWGFSA-N |
Isomeric SMILES |
CC(C(=O)NC1CCCC[C@@H]1N(C)C)N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with dimethylamine to form the corresponding imine, followed by reduction to yield the dimethylamino-substituted cyclohexane. This intermediate is then reacted with a suitable amine to introduce the amino group, followed by acylation to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-N-((2S)-2-(dimethylamino)cyclohexyl)propanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(Dimethylamino)cyclohexyl]-N-phenylpropanamide
AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)
- Molecular Formula : C₁₆H₂₂Cl₂N₂O .
- Key Differences :
- Benzamide core vs. propanamide chain.
- 3,4-Dichlorophenyl group , contributing to opioid receptor agonism.
- Classified as a Schedule I controlled substance due to potent µ-opioid receptor activity .
- Higher molecular weight (341.27 g/mol ) and lipophilicity (ClogP ~3.5) compared to the target compound.
2-Amino-N-((2S)-2-(N-Cyclopropylacetamido)cyclohexyl)propanamide
(S)-2-Amino-N-(4-(Benzyl(cyclopropyl)amino)cyclohexyl)propanamide
- Molecular Formula : C₁₉H₂₉N₃O .
- Key Differences: Benzyl-cyclopropylamino substituent on the cyclohexyl ring. Larger molecular weight (315.45 g/mol) and increased steric bulk. Potential for enhanced receptor selectivity due to aromatic and cyclopropane interactions .
Data Table: Structural and Functional Comparison
Key Research Findings
Opioid Receptor Affinity: Compounds like AH-7921 and U-48800 () demonstrate that dimethylamino-cyclohexyl motifs are critical for µ-opioid receptor binding. The target compound lacks the dichlorophenyl group, which may reduce opioid activity .
Stereochemical Impact : The (2S)-configuration in the target compound may enhance enantioselective interactions compared to analogs with undefined stereochemistry (e.g., ) .
Synthetic Utility : Chiral derivatives (e.g., ) are prioritized in asymmetric synthesis due to their predictable pharmacokinetic profiles .
Biological Activity
2-amino-N-[(2S)-2-(dimethylamino)cyclohexyl]propanamide, also referred to as a derivative of the cyclohexylamine class, exhibits significant biological activity due to its unique structural characteristics. This compound has garnered attention for its potential interactions with various biological targets, particularly in the realm of neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The compound features a chiral center at the amino group, contributing to its specific stereochemistry. It comprises a cyclohexyl ring substituted with a dimethylamino group, which is crucial for its biological activity. The structural complexity of this compound suggests potential interactions with neurotransmitter systems and various enzymes involved in metabolic pathways.
Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in dopamine metabolism. Binding affinity studies suggest that it competes effectively with other substrates at active sites, leading to significant pharmacological effects. The compound's ability to modulate neurotransmitter levels positions it as a candidate for further investigation in treating neurological disorders.
Enzyme Interaction Studies
The compound has shown promise in various biological assays, particularly concerning its interaction with enzymes related to neurotransmitter metabolism. For instance, studies have indicated that it may inhibit specific enzymes that degrade neurotransmitters, thus enhancing their availability in the synaptic cleft. This mechanism is crucial for developing therapeutic agents targeting conditions like depression and anxiety.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Chiral center | Enhances receptor selectivity | Critical for activity at specific targets |
| Dimethylamino group | Increases binding affinity | Essential for interaction with neurotransmitter receptors |
| Cyclohexyl ring | Provides structural stability | Influences lipophilicity and bioavailability |
Case Studies
- Dopamine Uptake Inhibition : A study investigating the binding characteristics of various derivatives revealed that modifications to the N-substituents significantly affected binding affinity to the dopamine transporter. Compounds similar to this compound displayed nanomolar affinity, suggesting potential applications in treating dopamine-related disorders .
- Influenza Virus Targeting : Research into α-acylaminoamide derivatives has highlighted the importance of secondary amides in inhibiting viral replication. Although not directly related to this compound, these findings underscore the potential for similar compounds to target viral nucleoproteins effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
